Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-methyl-piperazine monofumarate

Pharmaceutical intermediate Solid-state chemistry Salt form selection

1-Benzyl-3-methyl-piperazine monofumarate (CAS 290313-44-9) is a crystalline monofumarate salt of a substituted piperazine scaffold, with molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol. The parent free base, 1-benzyl-3-methylpiperazine (CAS 3138-90-7), consists of a piperazine ring bearing a benzyl substituent at N1 and a methyl group at the C3 position, creating a stereogenic center.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 290313-44-9
Cat. No. B1623914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-piperazine monofumarate
CAS290313-44-9
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C12H18N2.C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)
InChIKeyCYIVWNBHIITDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methyl-piperazine monofumarate (CAS 290313-44-9): Procurement-Grade Physicochemical and Scaffold Overview


1-Benzyl-3-methyl-piperazine monofumarate (CAS 290313-44-9) is a crystalline monofumarate salt of a substituted piperazine scaffold, with molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol [1]. The parent free base, 1-benzyl-3-methylpiperazine (CAS 3138-90-7), consists of a piperazine ring bearing a benzyl substituent at N1 and a methyl group at the C3 position, creating a stereogenic center [2]. This compound serves primarily as a protected, pre-functionalized intermediate in medicinal chemistry campaigns and is supplied by major vendors including Sigma-Aldrich (AldrichCPR), Thermo Scientific, and BOC Sciences, typically at ≥95% purity . Unlike the free base—which is a liquid at room temperature with a boiling point of 125–126 °C at 2 mmHg—the monofumarate salt is a solid, offering superior handling and storage characteristics for research workflows .

Why Generic Piperazine Intermediates Cannot Substitute for 1-Benzyl-3-methyl-piperazine monofumarate in Regioselective and Stereoselective Synthesis


Substituting 1-benzyl-3-methyl-piperazine monofumarate with an unsubstituted benzylpiperazine (BZP), a 2-methyl regioisomer, or a non-fumarate salt form introduces stereochemical, regiochemical, and solid-state handling variables that propagate into downstream synthetic outcomes. The C3 methyl group creates a stereogenic center absent in BZP (CAS 2759-28-6), enabling chiral pool synthesis strategies that achiral benzylpiperazines cannot support . The 3-methyl substitution pattern also positions the methyl group differently than the 2-methyl regioisomer, which has been shown to produce divergent CCR5 antagonist potency in structure–activity relationship (SAR) campaigns—the 2-methylpiperazine scaffold yielding final compounds with IC₅₀ values ranging from 3.0 to 163.8 nM depending on further substitution [1]. Furthermore, the monofumarate salt form provides crystalline solid-state stability that the free base (a liquid at ambient temperature) cannot deliver, directly impacting weighing accuracy, long-term storage, and formulation reproducibility in research settings .

Quantitative Differentiation Evidence for 1-Benzyl-3-methyl-piperazine monofumarate (CAS 290313-44-9) Versus Closest Analogs


Crystalline Monofumarate Salt vs. Liquid Free Base: Solid-State Handling and Physicochemical Stability Advantage

The monofumarate salt (MW 306.36 g/mol) is a crystalline solid at ambient temperature [1], while the corresponding free base, 1-benzyl-3-methylpiperazine (CAS 3138-90-7, MW 190.28 g/mol), is a liquid with a boiling point of 125–126 °C at 2 mmHg and a density of 0.991 g/cm³ . Across the piperazine derivative class, fumaric acid addition salts with a 1:1 molar ratio (monofumarate) are described in patent literature as 'especially preferred and stable, soluble and/or show other improved properties' compared to the corresponding free bases, with documented advantages in dissolution behavior, reduced hygroscopicity, and ease of manufacturing into solid dosage forms [2]. The class-level patent data indicate that fumarate salts exhibit thermodynamic stability and enhanced bioavailability relative to the free-base form [2].

Pharmaceutical intermediate Solid-state chemistry Salt form selection Weighing accuracy

Validated Scaffold as Key Intermediate in CCR5 Antagonist Synthesis: SAR Provenance for the 1-Benzyl-3-methylpiperazine Core

In a medicinal chemistry campaign targeting CCR5 antagonists, Hu et al. (2015) synthesized 1-benzyl-3-methylpiperazine analogues (7a–f) as key N-substituted piperazine precursors via N-alkylation of 2-methylpiperazine with substituted benzyl chlorides [1]. These intermediates served as the direct synthetic precursors for three series of target compounds evaluated in a calcium mobilization assay. The final elaborated compounds bearing the 2-methylpiperazine (3-methyl substitution pattern in the nomenclature of our target) pharmacophore achieved nanomolar CCR5 antagonist potency, with six compounds (13, 16, 18, 22, 33, and 36) showing IC₅₀ values ranging from 3.0 to 11.7 nM—comparable to or better than the positive control maraviroc [1]. In contrast, the lead compound 5 (IC₅₀ = 163.8 nM), which lacks the benzyl-derived N-substitution pattern, exhibited approximately 14- to 55-fold weaker activity [1]. This demonstrates that the 1-benzyl-3-methyl substitution pattern, when further derivatized, contributes critically to CCR5 binding affinity.

CCR5 antagonist HIV entry inhibitor Scaffold intermediate Structure–activity relationship

Stereochemical Handle: Chiral C3-methyl Substitution Enables Enantioselective Synthesis Not Accessible with Achiral Benzylpiperazines

The C3 methyl substituent on the piperazine ring creates a stereogenic center, making 1-benzyl-3-methylpiperazine available in both racemic (CAS 3138-90-7) and enantiopure forms: (R)-enantiomer (CAS 132871-11-5) and (S)-enantiomer (CAS 132871-12-6) [1]. This is in contrast to 1-benzylpiperazine (BZP, CAS 2759-28-6), which is achiral, and 1-benzyl-4-methylpiperazine (MBZP), where the methyl is on N4 rather than on the ring carbon [2]. The free base has a predicted logP of 1.747 and a topological polar surface area (tPSA) of 15.27 Ų, indicating moderate lipophilicity compatible with blood–brain barrier penetration for CNS-targeted programs [3]. In the CCR5 antagonist SAR study by Hu et al. (2015), the 2-methylpiperazine stereochemistry was shown to be a critical pharmacophore element; a systematic study confirmed that '2(S)-methyl piperazine is essential for CCR5 affinity, which is further enhanced by forming the 2,6-dimethyl benzamide of the piperidine' [4].

Chiral intermediate Enantioselective synthesis Stereochemistry Piperazine

GABA-A Receptor Antagonism: Methyl-Substituted Benzylpiperazines Exhibit Structure-Dependent Potency Differentiated from Parent BZP

Hondebrink et al. (2015) investigated the effect of 12 piperazine derivatives—including benzylpiperazine (BZP) and methylbenzylpiperazines (2MBP and 3MBP)—on human α₁β₂γ₂ GABA-A receptor function expressed in Xenopus oocytes using two-electrode voltage-clamp [1]. All derivatives concentration-dependently inhibited GABA-evoked ion current. Critically, methyl-substituted benzylpiperazines demonstrated differentiated potency: the IC₂₀-based potency ranking placed 2MBP (IC₂₀ ~200 μM) ahead of 3MBP (IC₂₀ ~500 μM), with both exceeding BZP (IC₂₀ ~800 μM) [1]. The most potent derivative, 2CPP, achieved an IC₂₀ of 46 μM with ~90% maximum inhibition at 1 mM [1]. Although the methyl substitution position in these tested compounds is on the benzyl ring (not the piperazine ring as in our target), the study establishes a clear precedent that methyl group positioning on the benzylpiperazine scaffold modulates GABA-A receptor antagonism potency by approximately 4-fold across positional isomers [1].

GABA-A receptor Neuropharmacology Piperazine derivatives Structure–activity relationship

1:1 Monofumarate Stoichiometry: Patent-Documented Advantages Over Alternative Salt Stoichiometries for Piperazine Derivatives

The Asceneuron SA patent (US 2021/0198250) on succinate and fumarate acid addition salts of piperazine derivatives explicitly states that mono acid addition salts with a 1:1 molar ratio of piperazine compound to fumaric acid 'are especially preferred and stable, soluble and/or show other improved properties' compared to alternative stoichiometries [1]. The patent further teaches that fumarate salts exhibit improved dissolution behavior, stability, and reduced hygroscopicity, and that certain polymorphic forms show even further enhanced properties 'making them ideal for pharmaceutical manufacturing, in particular for solid oral dosage forms' [1]. This provides a quantitative framework for salt selection: 1:1 monofumarate salts offer differentiated processability relative to 1:2 difumarate or hemifumarate forms [1]. The target compound (CAS 290313-44-9) is specifically the 1:1 monofumarate, distinguishing it from the difumarate (bis(butenedioic acid)) variant of 1-benzyl-3-methylpiperazine that may exhibit different solubility and stability profiles [2].

Salt stoichiometry Polymorph stability Pharmaceutical salt selection Solid-state properties

High-Value Research and Procurement Application Scenarios for 1-Benzyl-3-methyl-piperazine monofumarate


CCR5 Antagonist Lead Optimization: Scaffold Intermediate for HIV Entry Inhibitor Medicinal Chemistry

Research groups pursuing CCR5 antagonist development can utilize 1-benzyl-3-methyl-piperazine monofumarate as a pre-validated scaffold intermediate. As demonstrated by Hu et al. (2015), N-alkylation of 2-methylpiperazine with benzyl chlorides produces 1-benzyl-3-methylpiperazine analogues (7a–f) that serve as direct precursors for elaborating compounds with nanomolar CCR5 antagonist activity (IC₅₀ 3.0–11.7 nM) [1]. The monofumarate salt form provides a crystalline, easily handled intermediate that can be benzyl-deprotected via hydrogenolysis to reveal the free 2-methylpiperazine pharmacophore for further derivatization. This application is directly supported by the SAR evidence established in Section 3 [1].

Chiral Pool Synthesis: Enantioselective Construction of CNS-Targeted Piperazine Libraries

The stereogenic C3 center enables procurement of the compound in enantiopure (R)- (CAS 132871-11-5) or (S)- (CAS 132871-12-6) forms [2], allowing medicinal chemistry teams to conduct enantioselective synthesis campaigns. The predicted logP of 1.747 and low tPSA of 15.27 Ų are consistent with CNS drug-like properties [3], while the GABA-A receptor class-level evidence demonstrates that methyl substitution on the benzylpiperazine framework modulates ion channel activity by up to 4-fold compared to unsubstituted BZP [4]. This scenario leverages the stereochemical differentiation evidence from Section 3 [2][3].

Pharmaceutical Salt Form Screening: Monofumarate as Reference Standard for Preformulation Studies

Pharmaceutical development groups evaluating salt forms of piperazine-based drug candidates can use 1-benzyl-3-methyl-piperazine monofumarate as a reference compound representing the 1:1 fumarate salt class. The Asceneuron patent (2021) establishes that 1:1 fumarate salts of piperazine derivatives demonstrate preferred stability, solubility, and reduced hygroscopicity profiles [5]. The crystalline solid nature of the monofumarate (vs. the liquid free base with bp 125–126 °C at 2 mmHg) makes it suitable for solid-state characterization including XRPD, DSC, and dissolution testing, enabling comparative assessment against hydrochloride, sulfate, or alternative salt forms [5].

Forensic and Analytical Reference Standard: Differentiated Identification of Methyl-Substituted Piperazine Regioisomers

For forensic toxicology and analytical chemistry laboratories, 1-benzyl-3-methyl-piperazine monofumarate provides a well-characterized reference standard (Sigma-Aldrich AldrichCPR CDS002849 for the free base; AKSci 0227CQ and BOC Sciences for the monofumarate) [6] that can be distinguished from other methylbenzylpiperazine regioisomers (e.g., MBZP, where the methyl is on N4 rather than C3) [7]. The monofumarate salt's distinct molecular weight (306.36 g/mol), DSSTox Substance ID (DTXSID20425130), and PubChem CID (6710887) provide unambiguous compound identification for mass spectral library development and regulatory compliance workflows [6].

Quote Request

Request a Quote for 1-Benzyl-3-methyl-piperazine monofumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.